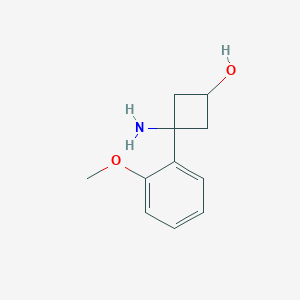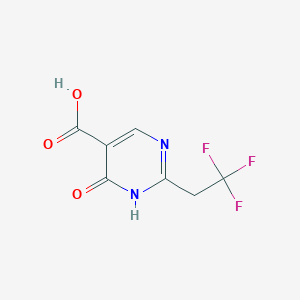![molecular formula C9H6N4O2 B13159070 [2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
[2,4'-Bipyrimidine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyrimidine]-5-carboxylic acid is a heterocyclic organic compound that features two pyrimidine rings connected at the 2 and 4 positions, with a carboxylic acid group attached at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyrimidine]-5-carboxylic acid typically involves the coupling of pyrimidine derivatives under specific conditions. One common method is the reaction of 2,4-dichloropyrimidine with a suitable nucleophile, followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [2,4’-Bipyrimidine]-5-carboxylic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2,4’-Bipyrimidine]-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[2,4’-Bipyrimidine]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of [2,4’-Bipyrimidine]-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyrimidine: Similar structure but with different connectivity of the pyrimidine rings.
4,4’-Bipyrimidine: Another isomer with different properties and applications.
2,2’-Bipyridine: A related compound with pyridine rings instead of pyrimidine.
Uniqueness
[2,4’-Bipyrimidine]-5-carboxylic acid is unique due to its specific connectivity and functional group placement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H6N4O2 |
|---|---|
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
2-pyrimidin-4-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-3-11-8(12-4-6)7-1-2-10-5-13-7/h1-5H,(H,14,15) |
InChI-Schlüssel |
CFXGATZJSFCGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1C2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


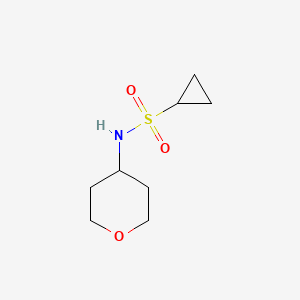
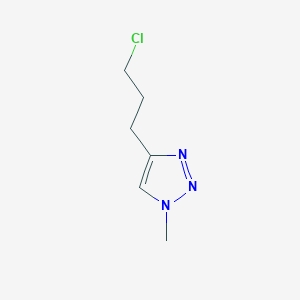
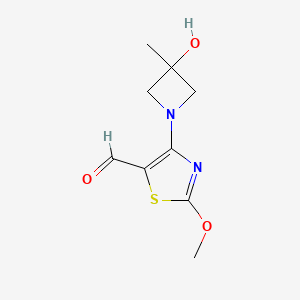





![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
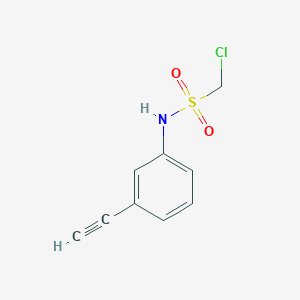
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
